4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide
Overview
Description
4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide is a useful research compound. Its molecular formula is C20H30N4O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.23179083 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Killing of Bacterial Persisters
4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide and its derivatives have been explored for their potential in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This represents a novel approach to addressing the challenge of bacterial persistence, where certain bacteria can survive antibiotic treatment. Such compounds could revolutionize the treatment of persistent bacterial infections by reverting persisters to antibiotic-sensitive states, thus enhancing the efficacy of existing antibiotics (Kim et al., 2011).
Antimicrobial Activities
Research has also led to the synthesis of new 1,2,4-triazole derivatives incorporating the this compound structure. These compounds exhibit significant antimicrobial activities, showcasing their potential as novel antimicrobial agents. Their ability to target and inhibit the growth of various microorganisms highlights their potential application in developing new treatments for infectious diseases (Bektaş et al., 2010).
Synthesis and Structural Analysis
The chemical structure and properties of derivatives have been extensively studied, revealing insights into their potential applications in various fields. Crystal structure studies and density functional theory (DFT) calculations provide a deeper understanding of the reactive sites and the electrophilic and nucleophilic nature of these molecules. Such research is crucial for the design and synthesis of new compounds with tailored properties for specific applications (Kumara et al., 2017).
Potential in Neuropharmacology
Explorations into the neuropharmacological applications of this compound derivatives have shown promising results. These compounds have been investigated for their potential as serotonin receptor antagonists, which could have implications for treating various neurological and psychiatric disorders. Research in this area focuses on understanding the interactions between these compounds and serotonin receptors, aiming to develop new therapeutic agents (Craven et al., 1994).
Properties
IUPAC Name |
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-4-oxobutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-27-18-7-3-2-6-17(18)23-13-11-22(12-14-23)16-5-4-10-24(15-16)20(26)9-8-19(21)25/h2-3,6-7,16H,4-5,8-15H2,1H3,(H2,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZMVIRHHQANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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